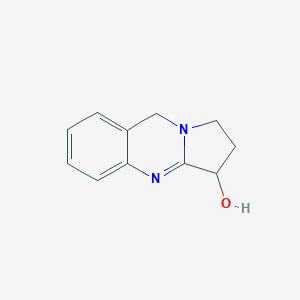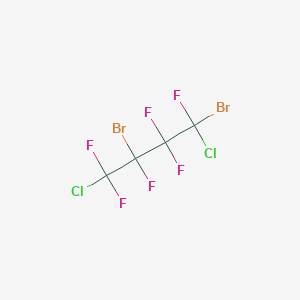
1,3-Dibromo-1,4-dichlorohexafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-1,4-dichlorohexafluorobutane is a halogenated organic compound with the molecular formula C4Br2Cl2F6. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive and versatile chemical. It is primarily used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-1,4-dichlorohexafluorobutane can be synthesized through the photoreaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene gas mixed with a dilution gas . This method involves the addition of halogens to unsaturated halogenated hydrocarbons under specific conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale photoreactions in controlled environments to ensure high yield and purity. The process requires precise control of temperature, pressure, and reactant concentrations to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-1,4-dichlorohexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: It can undergo addition reactions with electrophiles, particularly in the presence of catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Electrophilic Addition: Reagents such as bromine or chlorine can be used under controlled conditions to facilitate addition reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while electrophilic addition can result in the formation of polyhalogenated compounds.
Scientific Research Applications
1,3-Dibromo-1,4-dichlorohexafluorobutane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other halogenated compounds.
Biology: Employed in studies involving halogenated organic compounds and their biological interactions.
Medicine: Investigated for potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials, particularly in the electronics and semiconductor industries
Mechanism of Action
The mechanism by which 1,3-Dibromo-1,4-dichlorohexafluorobutane exerts its effects involves its high reactivity due to the presence of multiple halogen atoms. These atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s molecular targets and pathways are primarily related to its ability to undergo substitution and addition reactions, which can alter the chemical structure of other molecules it interacts with .
Comparison with Similar Compounds
- 1,4-Dibromo-2,3-dichlorohexafluorobutane
- 1,3-Dibromo-1,4-dichlorobenzene
- 1,3-Dibromo-5,5-dimethylhydantoin
Uniqueness: 1,3-Dibromo-1,4-dichlorohexafluorobutane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2Cl2F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQPZAGOLNLMLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Br)(C(F)(Cl)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2Cl2F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378800 |
Source


|
| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124311-10-0 |
Source


|
| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

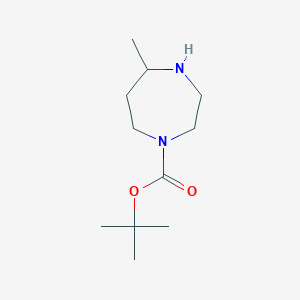
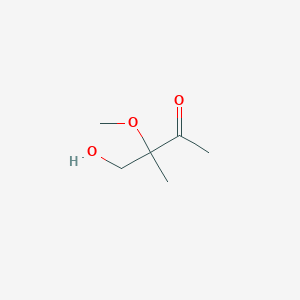

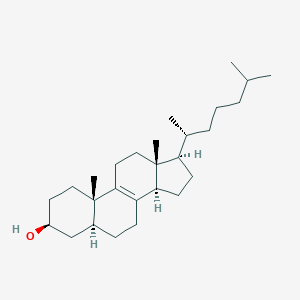
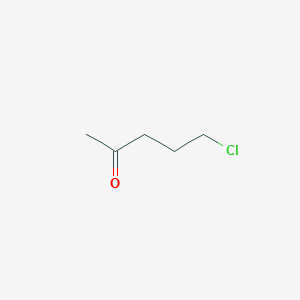
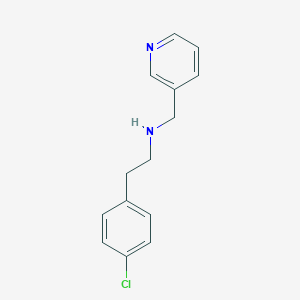
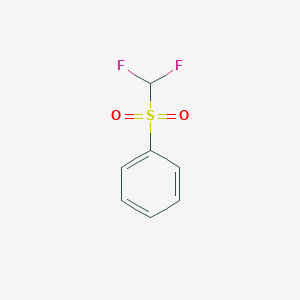
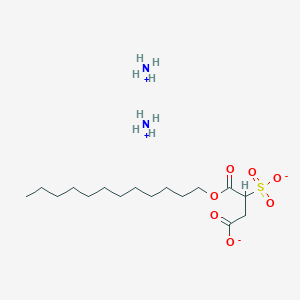
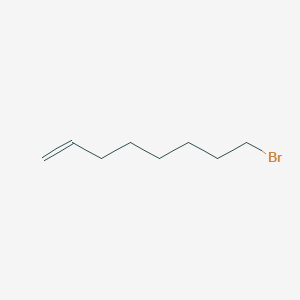
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
![PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)](/img/structure/B45321.png)
